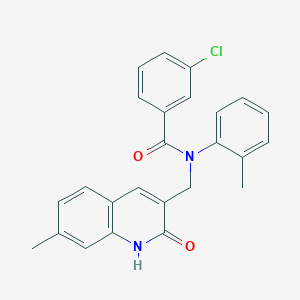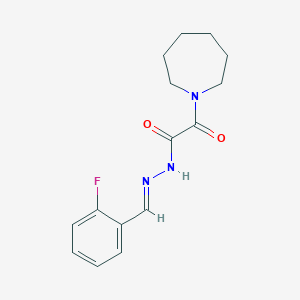
N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as EPOB or Compound 21, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EPOB is a member of the oxadiazole family and has been shown to have promising effects in pre-clinical studies.
Mécanisme D'action
N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide exerts its effects by modulating various signaling pathways in cells. It has been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, which is a key regulator of the pathway. This compound has also been shown to modulate the Wnt/β-catenin pathway by inhibiting the activity of GSK-3β, which is a key regulator of the pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in pre-clinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. This compound has also been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models. In addition, this compound has been shown to protect neurons from oxidative stress and reduce cognitive deficits in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its broad range of potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, which makes it a promising candidate for the treatment of various diseases. Another advantage of this compound is its relatively low toxicity in pre-clinical studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the optimization of this compound for specific therapeutic applications, such as the treatment of specific types of cancer or neurodegenerative diseases. In addition, the development of this compound derivatives with improved solubility and bioavailability could also be a promising direction for future research.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that includes the reaction of p-tolyl hydrazine with ethyl acetoacetate to form 3-(p-tolyl)-1,2,4-oxadiazol-5-one. This intermediate is then reacted with 4-ethoxybenzoyl chloride to yield this compound. The synthesis of this compound has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in pre-clinical studies. This compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. This compound has also been shown to modulate the Wnt/β-catenin pathway, which is involved in cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-26-18-13-11-17(12-14-18)22-19(25)5-4-6-20-23-21(24-27-20)16-9-7-15(2)8-10-16/h7-14H,3-6H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRYIXVAYIKWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

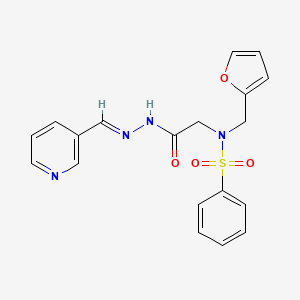
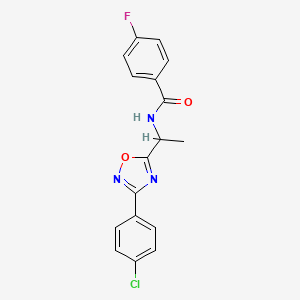
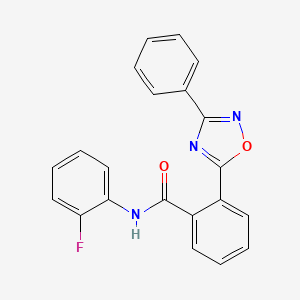
![4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696056.png)
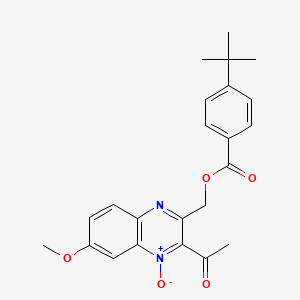





![4-chloro-N-methyl-N-(2-(pyrrolidine-1-carbonyl)benzo[b]thiophen-5-yl)benzenesulfonamide](/img/structure/B7696109.png)
